molecular formula C13H12N4OS B5627094 2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

Cat. No. B5627094
M. Wt: 272.33 g/mol
InChI Key: KEAHOXMFGQYZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The interest in triazoloquinoline derivatives, such as "2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide," stems from their diverse biological activities and potential applications in medicinal chemistry. This class of compounds has been the subject of research due to their structural complexity and pharmacological properties.

Synthesis Analysis

Research has explored various synthetic routes for triazoloquinoline derivatives. For instance, Fathalla (2015) discussed the synthesis of related triazoloquinoline compounds through reactions involving 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters via the DCC coupling method, highlighting the synthetic versatility of triazoloquinoline scaffolds (Fathalla, 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential antiviral and antimicrobial activities . Additionally, the compound could be investigated for its potential as an anticancer agent . The compound could also serve as a template for the design and synthesis of more potent analogs .

properties

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-6-9-4-2-3-5-10(9)17-12(8)15-16-13(17)19-7-11(14)18/h2-6H,7H2,1H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAHOXMFGQYZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide

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